molecular formula C11H11NO3 B5065737 1-(2-Methoxyphenyl)pyrrolidine-2,5-dione CAS No. 92288-64-7

1-(2-Methoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B5065737
CAS No.: 92288-64-7
M. Wt: 205.21 g/mol
InChI Key: YZAQCVMHTXNLSA-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)pyrrolidine-2,5-dione is a chemical compound characterized by a pyrrolidine ring substituted with a methoxyphenyl group. This compound is part of the pyrrolidine-2,5-dione family, which is known for its versatile applications in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)pyrrolidine-2,5-dione typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-methoxybenzaldehyde with succinic anhydride in the presence of a base, followed by cyclization to form the pyrrolidine-2,5-dione ring .

Industrial Production Methods: Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(2-Methoxyphenyl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    Pyrrolidine-2,5-dione: The parent compound, lacking the methoxyphenyl group.

    1-(2-Hydroxyphenyl)pyrrolidine-2,5-dione: Similar structure but with a hydroxy group instead of a methoxy group.

    1-(2-Chlorophenyl)pyrrolidine-2,5-dione: Contains a chlorine atom instead of a methoxy group.

Uniqueness: 1-(2-Methoxyphenyl)pyrrolidine-2,5-dione is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to certain targets and modify its pharmacokinetic properties .

Properties

IUPAC Name

1-(2-methoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-15-9-5-3-2-4-8(9)12-10(13)6-7-11(12)14/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZAQCVMHTXNLSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90387216
Record name 2,5-Pyrrolidinedione, 1-(2-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92288-64-7
Record name 2,5-Pyrrolidinedione, 1-(2-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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